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molecular formula C11H20O3 B8277517 Ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate

Ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate

Cat. No. B8277517
M. Wt: 200.27 g/mol
InChI Key: FRPLTNYKPNBYDC-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

HCl gas was bubbled through a solution of 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylic acid (7.29 g, 42.3 mmol) in EtOH (60 mL) at about 25° C. for about 10 min. The reaction mixture was stirred at about 25° C. for about 72 h. The solvent was removed under reduced pressure. The crude residue was partitioned between water (30 mL) and DCM (3×30 mL). The combined organic extracts were concd under reduced pressure. The crude material was purified by silica gel chromatography eluting with a gradient of 0-100% EtOAc/heptane to give ethyl 2-ethyl-4-(hydroxymethyl)cyclopentanecarboxylate (4.89 g, 58%) as a yellow oil: 1H NMR (CDCl3) δ 4.23-4.02 (m, 2H), 3.74-3.47 (m, 2H), 2.96-2.83 (m, 1H), 2.31-2.17 (m, 1H), 2.15-1.98 (m, 2H), 1.97-1.84 (m, 1H), 1.79-1.66 (m, 1H), 1.65-1.50 (m, 1H), 1.49-1.37 (m, 1H), 1.30-1.21 (m, 5H), 1.04-0.82 (m, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([CH:4]1[CH2:8][CH:7]([CH2:9][OH:10])[CH2:6][CH:5]1[C:11]([OH:13])=[O:12])[CH3:3].[CH3:14][CH2:15]O>>[CH2:2]([CH:4]1[CH2:8][CH:7]([CH2:9][OH:10])[CH2:6][CH:5]1[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7.29 g
Type
reactant
Smiles
C(C)C1C(CC(C1)CO)C(=O)O
Name
Quantity
60 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about 25° C. for about 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was partitioned between water (30 mL) and DCM (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/heptane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)C1C(CC(C1)CO)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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